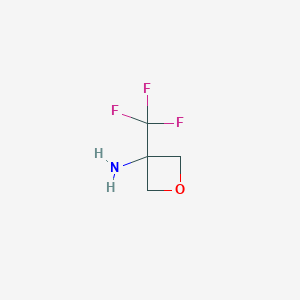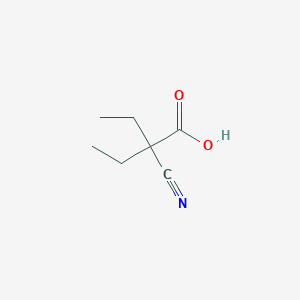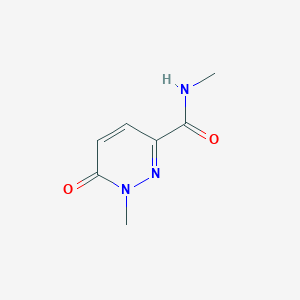![molecular formula C22H17FN4O3S B2966946 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251606-62-8](/img/structure/B2966946.png)
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, a pyrimidine group, and a isothiazolo group. These groups are common in many biologically active compounds and pharmaceuticals .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo reactions like protodeboronation and hydromethylation .Scientific Research Applications
Antimicrobial Activities
- Isothiazoloquinolones (ITQs), which are structurally related to the compound, have shown promising antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Structural modifications at specific positions on the ITQ molecule can significantly influence its antibacterial potency and cytotoxicity (Wang et al., 2007).
Synthesis and Characterization
- A study on the synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives, closely related to the chemical structure , explored their potential anti-inflammatory and analgesic activities (Farag et al., 2012).
Fluorescence Studies
- Compounds similar to 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione have been used in fluorescence studies. For instance, benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one showed solvent-dependent fluorescence emission, highlighting the potential of such compounds in fluorescence-based applications (Tamuly et al., 2006).
Antibacterial Agents
- The synthesis and biological properties of isothiazolo[5,4-d]pyrimidine derivatives were investigated for their anticancer activities. Some derivatives displayed strong activity against various cancer cell lines, suggesting their potential use in cancer treatment (Machoń et al., 1987).
Heterocyclic Chemistry
- Studies on the synthesis of new series of pyridine and fused pyridine derivatives, which share a common structural theme with the compound , have been conducted. These studies are crucial in understanding the chemistry and potential applications of such heterocyclic compounds (Al-Issa, 2012).
Mechanism of Action
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-[(4-fluorophenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-16-7-5-13(6-8-16)11-27-20(28)18-17(24-22(27)30)19(31-25-18)21(29)26-10-9-14-3-1-2-4-15(14)12-26/h1-8H,9-12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDTBPGLVNJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2966864.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)
![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2966871.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
